molecular formula C15H14N2O3S B2548008 N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide CAS No. 1333655-09-6

N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide

Cat. No. B2548008
CAS RN: 1333655-09-6
M. Wt: 302.35
InChI Key: RLWXWVCOLWRAIE-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide, commonly known as CTMTC, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as thiophenes, which are known for their diverse pharmacological activities. CTMTC has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, among others.

Scientific Research Applications

CTMTC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMTC has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, CTMTC has been studied for its anti-viral properties. It has been shown to inhibit the replication of HIV-1 virus in vitro.

Mechanism of Action

The exact mechanism of action of CTMTC is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. CTMTC has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, CTMTC has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
CTMTC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMTC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CTMTC has been shown to inhibit the replication of HIV-1 virus in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of CTMTC is its diverse pharmacological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, among others. Additionally, CTMTC is relatively easy to synthesize and purify. However, one of the limitations of CTMTC is its lack of selectivity. It has been shown to inhibit various signaling pathways, which may lead to off-target effects.

Future Directions

There are various future directions for the research on CTMTC. One of the potential applications of CTMTC is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CTMTC may have potential applications in the treatment of viral infections such as HIV-1 and hepatitis C. Furthermore, the development of more selective CTMTC analogs may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of CTMTC involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with thiophene-3-carboxylic acid chloride to obtain CTMTC. The purity of the compound is confirmed by various analytical techniques such as NMR and mass spectrometry.

properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-19-13-5-3-4-11(14(13)20-2)12(8-16)17-15(18)10-6-7-21-9-10/h3-7,9,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWXWVCOLWRAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide

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